molecular formula C19H18ClN3O2S B2743778 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689766-45-8

3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2743778
CAS No.: 689766-45-8
M. Wt: 387.88
InChI Key: WQDYBTXXCWHBMF-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorobenzyl and morpholino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-chlorobenzyl chloride: A related compound with a simpler structure, used in organic synthesis.

    3-chlorobenzoic acid: Another related compound with different functional groups and applications.

    N-(3-chlorobenzyl)-1,1-diphenylmethanamine: A compound with a similar chlorobenzyl group but different overall structure and properties.

Uniqueness

3-(3-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

689766-45-8

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.88

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C19H18ClN3O2S/c20-14-3-1-2-13(10-14)12-23-18(24)16-11-15(22-6-8-25-9-7-22)4-5-17(16)21-19(23)26/h1-5,10-11H,6-9,12H2,(H,21,26)

InChI Key

WQDYBTXXCWHBMF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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